molecular formula C24H40O3 B11648037 (8xi,9xi,14xi)-3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-ol

(8xi,9xi,14xi)-3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-ol

Cat. No.: B11648037
M. Wt: 376.6 g/mol
InChI Key: FBKABQAUROQJTI-WAGPPBSUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Transformations: Introduction of the oxan-2-yloxy group and other functional groups through various organic transformations.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: Use of reactors to control reaction conditions precisely.

    Catalysts: Employment of catalysts to enhance reaction rates and selectivity.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Substitution of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.

    Steroids: A class of compounds with similar ring structures and biological activities.

    Withanolides: Naturally occurring compounds with similar structural features.

Uniqueness

9A,11A-DIMETHYL-7-(OXAN-2-YLOXY)-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL is unique due to its specific functional groups and the presence of the oxan-2-yloxy moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(10S,13S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H40O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h16-22,25H,3-15H2,1-2H3/t16?,17?,18?,19?,20?,21?,22?,23-,24-/m0/s1

InChI Key

FBKABQAUROQJTI-WAGPPBSUSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CCC4O)C)OC5CCCCO5

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5CCCCO5

Origin of Product

United States

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